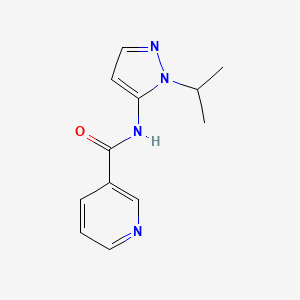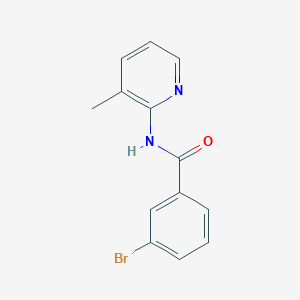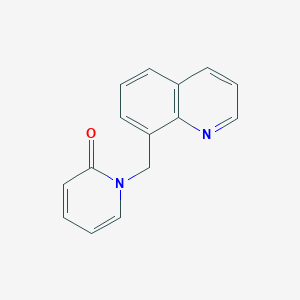
1-(Quinolin-8-ylmethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-8-ylmethyl)pyridin-2-one, also known as Q8, is a compound that has gained attention in scientific research due to its potential therapeutic applications. Q8 is a small molecule that belongs to the class of heterocyclic compounds. It has a molecular weight of 247.28 g/mol and a chemical formula of C16H11N2O.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-8-ylmethyl)pyridin-2-one is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. 1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 1-(Quinolin-8-ylmethyl)pyridin-2-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Quinolin-8-ylmethyl)pyridin-2-one can protect cells from oxidative stress-induced damage and can inhibit the proliferation of cancer cells. In vivo studies have shown that 1-(Quinolin-8-ylmethyl)pyridin-2-one can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Quinolin-8-ylmethyl)pyridin-2-one is a relatively stable compound that is easy to synthesize and purify. It has a high purity and can be easily characterized using standard analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). However, 1-(Quinolin-8-ylmethyl)pyridin-2-one has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Quinolin-8-ylmethyl)pyridin-2-one. One area of interest is the development of 1-(Quinolin-8-ylmethyl)pyridin-2-one-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of 1-(Quinolin-8-ylmethyl)pyridin-2-one's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Quinolin-8-ylmethyl)pyridin-2-one and to explore its potential therapeutic applications in other fields of science.
Synthesemethoden
1-(Quinolin-8-ylmethyl)pyridin-2-one can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxaldehyde and 8-quinolinecarboxylic acid in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction yields 1-(Quinolin-8-ylmethyl)pyridin-2-one as a yellow powder with a high purity of over 99%.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-8-ylmethyl)pyridin-2-one has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. 1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
1-(quinolin-8-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-8-1-2-10-17(14)11-13-6-3-5-12-7-4-9-16-15(12)13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOKLWHKVMQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-8-ylmethyl)pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

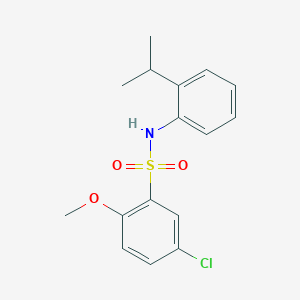

![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)

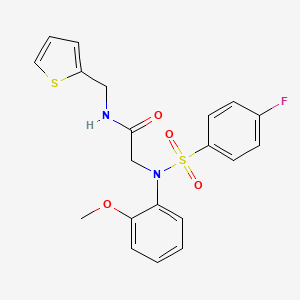
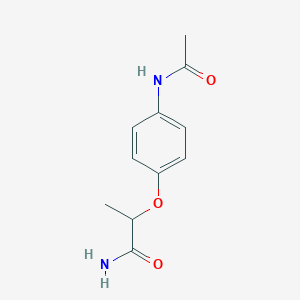
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
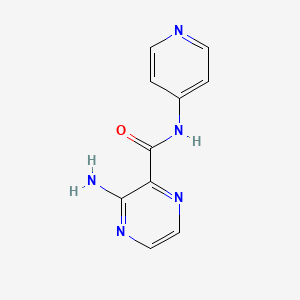
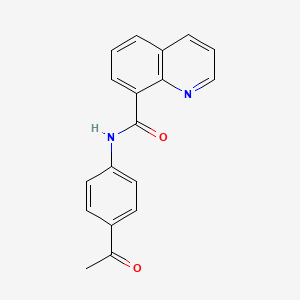
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)

